molecular formula C14H18ClFN6O2S B2742983 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034573-72-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2742983
CAS No.: 2034573-72-1
M. Wt: 388.85
InChI Key: MULDTXDHCRFEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H18ClFN6O2S and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Compound Structure and Characteristics

The compound features a 1,3,5-triazine ring substituted with dimethylamino groups and a benzene sulfonamide moiety . Its molecular formula is C₁₄H₁₈ClF₁N₅O₂S, with a molecular weight of approximately 363.84 g/mol. The unique structural components contribute to its reactivity and interaction with biological targets.

ComponentStructureNotable Features
1,3,5-TriazineTriazineContains nitrogen-rich ring structure
Benzene SulfonamideBenzene SulfonamideKnown for its antibacterial properties

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Triazine Intermediate : The reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
  • Coupling Reaction : This intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride under controlled conditions to produce the final compound.

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The binding affinity and selectivity towards specific targets can lead to modulation of enzymatic pathways. Preliminary studies suggest that the compound may exhibit:

  • Inhibition of Enzymatic Activity : Particularly in pathways related to cancer cell proliferation.
  • Antimicrobial Activity : Due to the presence of sulfonamide groups which are known for their efficacy against bacterial infections.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • In vitro assays demonstrated that related triazine derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
  • A study reported that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (a related compound) exhibited potent inhibitory effects on HDAC enzymes with IC50 values as low as 95.48 nM against HDAC3 .

Antimicrobial Effects

The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group have shown effectiveness against a range of bacterial pathogens.

Case Studies

  • HDAC Inhibition : A study focused on a structurally similar compound revealed significant inhibition of HDAC enzymes leading to apoptosis in cancer cells . This suggests that this compound may also exert similar effects.
  • Antitumor Efficacy in Xenograft Models : Research involving xenograft models demonstrated that related compounds could inhibit tumor growth effectively . This highlights the potential therapeutic applications of triazine-based compounds in oncology.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN6O2S/c1-21(2)13-18-12(19-14(20-13)22(3)4)8-17-25(23,24)9-5-6-11(16)10(15)7-9/h5-7,17H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULDTXDHCRFEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.